

## Synonyms and alternative names for 4-Benzyloxyanisole

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Compound of Interest		
Compound Name:	4-Benzyloxyanisole	
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## An In-depth Technical Guide to 4-Benzyloxyanisole

This technical guide provides a comprehensive overview of **4-Benzyloxyanisole**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical identity, physical and spectral properties, a standard synthesis protocol, and a visual representation of the synthetic workflow.

## **Chemical Identity: Synonyms and Alternative Names**

**4-Benzyloxyanisole** is known by a variety of names in chemical literature and databases. A comprehensive list of its synonyms and alternative identifiers is provided below to aid in its identification and in literature searches.



Identifier Type	Identifier	Source
Systematic Name	1-(Benzyloxy)-4- methoxybenzene	IUPAC
CAS Number	6630-18-8	Chemical Abstracts Service[1] [2]
Common Synonyms	4-Methoxyphenyl benzyl ether	-
Benzyl p-methoxyphenyl ether	[1]	
p-(Benzyloxy)anisole	-	_
Ether, benzyl p-methoxyphenyl	[1]	_
4-Methoxy-1- (benzyloxy)benzene	[1]	_
1-Methoxy-4- (phenylmethoxy)benzene	[1]	
Other Identifiers	NSC 60031	-
Benzene, 1-(benzyloxy)-4- methoxy-	[3]	

## **Quantitative Data**

This section summarizes the key physical and spectral properties of **4-Benzyloxyanisole** in a structured format for easy reference and comparison.

## **Physical Properties**



Property	Value	Units	Source
Molecular Formula	C14H14O2	-	[2]
Molecular Weight	214.26	g/mol	[2]
Melting Point	71	°C	[3]
Boiling Point	334.3	°C at 760 mmHg	[3]
Density	1.081	g/cm³	[3]
Flash Point	134.9	°C	[3]
Vapor Pressure	0.000251	mmHg at 25°C	[3]
Refractive Index	1.56	-	[3]
LogP	3.27420	-	[3]

**Spectral Data** 

Spectroscopy Type	Data Highlights	Source
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ (ppm): 7.43-7.28 (m, 5H), 6.90 (d, J = 9.2 Hz, 2H), 6.82 (d, J = 8.8 Hz, 2H), 4.99 (s, 2H), 3.74 (s, 3H)	[4]
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	δ (ppm): 154.0, 153.0, 137.4, 128.6, 127.9, 127.5, 115.9, 114.7, 70.8, 55.7	[4]
Infrared (IR)	Available	[5]
Mass Spectrometry (MS)	Available	[6]

# Experimental Protocol: Synthesis of 4-Benzyloxyanisole

The most common and straightforward method for the synthesis of **4-Benzyloxyanisole** is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by



nucleophilic substitution with an alkyl halide. The following protocol is a representative procedure.

#### Reaction:

4-Methoxyphenol + Benzyl bromide → **4-Benzyloxyanisole** + KBr

#### Materials:

- 4-Methoxyphenol
- Benzyl bromide
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetone
- Deionized water
- · Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol and a molar excess (typically 1.5-2 equivalents) of potassium carbonate in acetone.
- Addition of Benzyl Bromide: To the stirred suspension, add a slight molar excess (typically 1.1-1.2 equivalents) of benzyl bromide dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).



- Workup Filtration: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium bromide).
- Workup Extraction: Concentrate the filtrate under reduced pressure to remove the acetone.
   To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate.
- Workup Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude 4-Benzyloxyanisole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product as a white solid.

# Visualized Workflow: Synthesis and Purification of 4-Benzyloxyanisole

The following diagram illustrates the key steps in the synthesis and purification of **4-Benzyloxyanisole** as described in the experimental protocol.



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Caption: Workflow for the Synthesis and Purification of 4-Benzyloxyanisole.

## **Biological and Medicinal Relevance**



While **4-Benzyloxyanisole** itself is primarily a chemical intermediate, the benzyloxyanisole moiety is found in various molecules with interesting biological activities. For instance, derivatives of benzyloxy-containing compounds have been investigated for their potential as enzyme inhibitors and in other areas of drug discovery. The structural motif serves as a versatile scaffold for the synthesis of more complex molecules with therapeutic potential.

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### References

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